BTD

描述

2,1,3-苯并噻二唑 (BTD) 是一种杂环化合物,由于其独特的电子性质,在各个科学领域引起了广泛关注。它由一个苯环与一个噻二唑环稠合而成,使其成为一个缺电子分子。 这种特性使 this compound 成为有机电子学、光致发光材料以及作为更复杂分子体系的构建块的极佳候选者 .

准备方法

合成路线和反应条件

BTD 可以通过多种方法合成,其中最常见的一种是邻苯二胺与含硫试剂的环化反应。 例如,邻苯二胺与二氯化硫 (S2Cl2) 在如吡啶的碱存在下反应可以生成 this compound . 另一种方法涉及使用亚硫酰氯 (SOCl2) 和叠氮化钠 (NaN3) 来实现环化反应 .

工业生产方法

在工业生产中,this compound 通常采用可扩展的方法生产,例如在受控条件下,邻苯二胺与二氯化硫 (SCl2) 反应。 该方法因其高产率和试剂成本相对较低而受到青睐 .

化学反应分析

反应类型

BTD 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成亚砜和砜。

还原: this compound 的还原可以导致形成二氢苯并噻二唑衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和间氯过氧苯甲酸 (m-CPBA)。

还原: 常用还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。

主要生成产物

氧化: 亚砜和砜。

还原: 二氢苯并噻二唑衍生物。

取代: 卤代和胺化衍生物.

科学研究应用

BTD 在科学研究中有着广泛的应用:

作用机制

BTD 发挥其作用的主要机制是通过其缺电子性质,这使得它能够参与各种电子转移过程。 在有机电子学中,this compound 充当电子受体,促进电荷传输并提高 OLED 和太阳能电池等器件的效率 . 在生物系统中,this compound 衍生物可以与特定的分子靶标相互作用,例如酶或受体,从而导致其生物活性 .

与相似化合物的比较

This compound 通常与其他缺电子杂环化合物进行比较,例如:

苯并恶二唑: 结构相似,但包含氧原子而不是硫原子。this compound 通常表现出更好的电子受体性质。

苯并咪唑: 包含氮原子而不是硫原子。this compound 因其优异的电子性能而在光电应用中更为常用。

相似化合物的比较

BTD is often compared with other electron-deficient heterocycles, such as:

Benzoxadiazole: Similar in structure but contains an oxygen atom instead of sulfur. This compound generally exhibits better electron-accepting properties.

Benzimidazole: Contains a nitrogen atom instead of sulfur. This compound is more commonly used in optoelectronic applications due to its superior electronic properties.

Quinoxaline: Another nitrogen-containing heterocycle.

This compound’s unique combination of electronic properties and structural versatility makes it a valuable compound in various fields of research and industry .

属性

IUPAC Name |

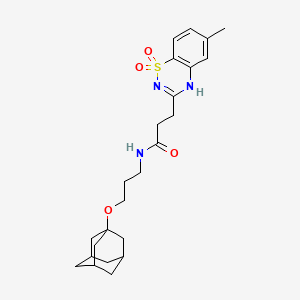

N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c1-16-3-4-21-20(9-16)26-22(27-32(21,29)30)5-6-23(28)25-7-2-8-31-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-4,9,17-19H,2,5-8,10-15H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXADKMPRWFBOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,1,3-benzothiadiazole (BTD) and why is it significant in materials science?

A1: 2,1,3-Benzothiadiazole (this compound) is an electron-deficient building block used extensively in the development of organic semiconductors. Its significance lies in its ability to enhance electron mobility and contribute to desirable properties like strong intermolecular interactions and ambient stability. These characteristics make this compound-based materials suitable for applications in organic field-effect transistors (OFETs) [, , ].

Q2: How does the structure of this compound-based molecules influence their optical properties?

A2: The incorporation of electron-donating or electron-withdrawing substituents onto the this compound core can significantly impact the molecule's photophysical properties. For example, strong electron-donating groups enhance intramolecular charge transfer (ICT) character in the excited state, leading to solvatochromism, where the molecule's absorption and emission spectra shift depending on the solvent polarity [, , ].

Q3: Can you provide an example of how this compound derivatives are used in organic solar cell applications?

A3: Researchers have explored star-shaped molecules with a benzo[1,2-b:3,4-b′:5,6-b″]trithiophene (BTT) core and three arms containing this compound units for organic solar cells []. By varying the number of thiophene units linking the BTT core and the this compound arms, they demonstrated fine-tuning of the energy levels and overall device performance.

Q4: How does the planarity of this compound-based molecules affect their properties and potential applications?

A4: Planarity plays a crucial role in the self-assembly and charge transport properties of this compound-based materials. For example, a planar this compound-phenazine derivative exhibited a higher melting point, better crystallinity, and improved charge transport compared to its nonplanar counterpart, leading to enhanced performance in organic solar cells [].

Q5: How does the incorporation of trimethylsilyl (TMS) groups impact the properties of this compound derivatives?

A5: Introducing TMS groups to this compound derivatives significantly enhances their solubility and improves their resistance to evaporation [, ]. This modification is particularly beneficial for solution-processing techniques used in device fabrication.

Q6: How do researchers investigate the electronic structure of this compound-based thin films?

A6: Techniques like X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and ultraviolet photoelectron spectroscopy (UPS) are employed to analyze the growth mechanisms, molecular orientations, and electronic properties of this compound-based thin films [].

Q7: Can you elaborate on the use of this compound derivatives as fluorescence imaging probes?

A7: Fluorescent this compound derivatives are gaining popularity as bioimaging probes due to their favorable photophysical properties, including large Stokes shifts, high quantum yields, good stability, and biocompatibility []. They have been used to label various cellular components, such as nuclear DNA, mitochondria, and lipid droplets.

Q8: Are there any examples of this compound-based metal complexes in scientific literature?

A8: Yes, researchers have synthesized and studied diruthenium and triruthenium complexes bridged by this compound units []. These complexes displayed interesting redox properties and were investigated for their potential applications in areas such as catalysis and molecular electronics. Another study investigated a Ru-Ag coordination polymer derived from a Ru-BTD building block for its water-splitting capabilities [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)